molecular formula C17H15N3O4 B5593050 N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B5593050
M. Wt: 325.32 g/mol
InChI Key: BJYVUJUKJIDKCX-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an acetamide group

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12-10-15(6-7-16(12)20(22)23)24-11-17(21)19-14-4-2-13(3-5-14)8-9-18/h2-7,10H,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVUJUKJIDKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 2-(3-methyl-4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

    Condensation: The acetamide group can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, alcohols, base (e.g., sodium hydroxide).

    Condensation: Aldehydes, ketones, acid catalysts (e.g., hydrochloric acid).

Major Products

    Reduction: Formation of N-[4-(aminomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide.

    Substitution: Formation of N-[4-(substituted-methyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide derivatives.

    Condensation: Formation of imines or enamines.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyanomethyl and nitrophenoxy groups are key functional groups that interact with molecular targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)acetamide: Similar structure but lacks the nitrophenoxy group.

    N-(4-(cyanomethyl)phenyl)acetamide: Similar structure but lacks the nitrophenoxy group.

    N-(4-(cyanomethyl)phenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the presence of both the cyanomethyl and nitrophenoxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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